N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide
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Overview
Description
N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a thiophene ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also be employed to identify the most efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring and have similar biological activities.
Thiophene derivatives: These compounds share the thiophene ring and are known for their antimicrobial properties.
Piperidine derivatives: These compounds share the piperidine ring and are studied for their therapeutic effects.
Uniqueness
N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-pyridin-2-yl-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-15(17-13-4-1-2-8-16-13)19-9-6-12(7-10-19)18-24(21,22)14-5-3-11-23-14/h1-5,8,11-12,18H,6-7,9-10H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHEMFWHMHMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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